molecular formula C23H23FN4 B12212944 5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12212944
M. Wt: 374.5 g/mol
InChI Key: VXTBUARRNGEDKA-UHFFFAOYSA-N
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Description

The compound 5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its pharmacological versatility, including applications as kinase inhibitors, anti-mycobacterial agents, and anti-parasitic compounds . Key structural features include:

  • 3-position: A phenyl ring, contributing to aromatic stacking interactions.
  • 7-position: A 4-fluorophenylamine group, introducing electron-withdrawing properties that may modulate hydrogen bonding or charge distribution.
  • 2-position: A methyl substituent, likely improving metabolic stability.

Properties

Molecular Formula

C23H23FN4

Molecular Weight

374.5 g/mol

IUPAC Name

5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23FN4/c1-15-21(16-8-6-5-7-9-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-12-10-17(24)11-13-18/h5-14,25H,1-4H3

InChI Key

VXTBUARRNGEDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe tert-butyl, fluorophenyl, and phenyl groups are introduced through various substitution reactions using suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The tert-butyl group at the 5-position distinguishes the target compound from analogs with smaller or aromatic substituents:

  • Compound 32 (): Features a 4-fluorophenyl group at the 5-position. The tert-butyl group in the target compound increases hydrophobicity, which may enhance membrane permeability but reduce solubility .
  • Compound 47 (): Contains a phenyl group at the 5-position.

Substituent Variations at the 3-Position

  • Compound 10a (): Substitutes the 3-phenyl group with 4-fluorophenyl. The phenyl group in the target compound may engage in stronger π-π interactions compared to fluorinated analogs .
  • Compound 5a (): Features a 4-chlorophenyl group. The absence of halogens in the target compound’s 3-position may reduce electronic effects but improve metabolic stability .

Substituent Variations at the 7-Amine Position

The 4-fluorophenylamine group contrasts with other N-substituents:

  • Compound 3 (): Uses a pyridin-2-ylmethyl group. The aromatic amine in the target compound may alter hydrogen-bonding patterns or receptor selectivity .
  • Compound 50 (): Incorporates a piperidine-linked pyridinylmethyl group.

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Properties

Compound Name 5-Substituent 3-Substituent 7-Amine Substituent Molecular Weight LogP* (Predicted)
Target Compound tert-butyl phenyl 4-fluorophenyl ~353.4† ~4.8
Compound 32 () 4-fluorophenyl 4-fluorophenyl pyridin-2-ylmethyl 409.4 3.9
Compound 3 () methyl 4-fluorophenyl pyridin-2-ylmethyl 348.0 3.2
Compound 47 () phenyl 4-fluorophenyl 6-methylpyridin-2-yl 409.4 4.1
Compound 10a () tert-butyl 4-chlorophenyl 4-methoxyphenyl 509.8 5.2

*LogP estimated using fragment-based methods. †Calculated based on molecular formula inferred from analogs.

Biological Activity

5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24FN5, with a molecular weight of approximately 409.5 g/mol. The compound features a distinctive structure characterized by a pyrazolo ring fused with a pyrimidine moiety, alongside various substituents that enhance its chemical properties and biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of key kinases involved in various signaling pathways associated with cancer and other diseases. The mechanism typically involves binding to the active site of these enzymes, thereby modulating their activity and leading to altered cellular responses.

Antimycobacterial Activity

One of the notable biological activities of this compound is its potential as an antimycobacterial agent. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. This suggests that the compound could be developed as a therapeutic agent for treating tuberculosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies have reported IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, suggesting potential applications in treating inflammatory conditions .

Anticancer Potential

Research indicates that this compound may exhibit anticancer activity through its action on specific kinases involved in tumorigenesis. By inhibiting these kinases, the compound could potentially block cancer cell proliferation and induce apoptosis in cancerous cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications to the substituents on the pyrazolo ring can significantly influence the compound's potency and selectivity towards specific biological targets.

Compound NameStructure HighlightsUnique Features
5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineSimilar core structure with different substituentsExhibits different biological activity profiles
3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesVariations in the phenolic substituentKnown for potent antimycobacterial activity

Case Studies

  • Antimycobacterial Activity : A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives inhibited mycobacterial growth effectively in vitro, highlighting their potential as novel treatments for tuberculosis .
  • Anti-inflammatory Effects : In a screening assay for COX enzyme inhibition, several derivatives exhibited significant inhibitory effects with varying potencies against COX-1 and COX-2 enzymes . For instance, compounds showed IC50 values ranging from 19 to 42 μM against COX enzymes.
  • Anticancer Activity : Investigations into kinase inhibition revealed that specific derivatives could reduce proliferation rates in MTAP-null cancer cells significantly compared to controls .

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